Tiaprofenic acid

Übersicht

Beschreibung

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used primarily to manage pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . It belongs to the arylpropionic acid group of NSAIDs and is known for its effectiveness in reducing pain and inflammation by inhibiting the production of prostaglandins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tiaprofensäure beginnt typischerweise mit Thiophen als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte:

Acylierung von Thiophen: Thiophen wird unter Verwendung von Propionsäureanhydrid acyliert, um 2-Propionylthiophen zu bilden.

Bromierung: Das 2-Propionylthiophen wird dann bromiert, um eine Bromgruppe am Thiophenring einzuführen.

Rückfluss mit Ethylenglykol: Die Bromverbindung wird mit Ethylenglykol unter Rückfluss erhitzt, um ein Brom-Ketal-Produkt zu bilden.

Umlagerung: Das Brom-Ketal-Produkt wird in Gegenwart von Kupfer(I)-oxid als Katalysator einer Umlagerung unterzogen.

Friedel-Crafts-Reaktion: Das umgelagerte Produkt wird einer Friedel-Crafts-Reaktion mit Benzoylchlorid unterzogen.

Hydrolyse und Ansäuerung: Der letzte Schritt umfasst die Hydrolyse und Ansäuerung, um Tiaprofensäure zu erhalten.

Industrielle Produktionsmethoden: Ein neuartiges industrielles Syntheseverfahren umfasst fünf Schritte, beginnend mit Thiophen. Die Acylierung mit Benzoylchlorid wird durch Zinkoxid unter lösungsmittelfreien Bedingungen bei Raumtemperatur katalysiert, was zu einer höheren Gesamtausbeute (78,4 %) im Vergleich zu anderen Methoden führt .

Arten von Reaktionen:

Oxidation: Tiaprofensäure kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Thiophenring.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Carbonsäuren entstehen, während durch Reduktion Alkohole oder Amine gebildet werden können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tiaprofenic acid primarily functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism makes it effective in treating various inflammatory conditions, particularly those associated with rheumatic diseases.

Clinical Applications

- Rheumatoid Arthritis and Osteoarthritis

- Musculoskeletal Disorders

- Otolaryngological Conditions

- Primary Dysmenorrhea

Efficacy Comparison with Other NSAIDs

The following table summarizes the comparative efficacy of this compound with other NSAIDs in various conditions:

| Condition | This compound | Aspirin | Diclofenac | Naproxen |

|---|---|---|---|---|

| Rheumatoid Arthritis | Comparable | Comparable | Comparable | Comparable |

| Osteoarthritis | Comparable | Comparable | Comparable | Comparable |

| Acute Pain (Post-Surgery) | More Effective | Effective | Effective | Effective |

| Primary Dysmenorrhea | Superior | Not Tested | Not Tested | Comparable |

Safety Profile

While generally well tolerated, this compound has been associated with certain adverse effects, notably gastrointestinal issues and rare cases of non-bacterial cystitis . A review indicated that about 20% of patients reported mild side effects, with serious reactions being infrequent .

Case Studies

Case Study 1: Efficacy in Rheumatic Diseases

A controlled study evaluated the effectiveness of this compound in patients with rheumatoid arthritis. Patients receiving 600 mg daily reported significant reductions in pain intensity and morning stiffness compared to those on placebo. The tolerability was similar to that of other NSAIDs, with fewer withdrawals due to adverse events.

Case Study 2: Otolaryngological Application

In a trial involving patients with ENT inflammatory conditions, this compound was administered for seven days at a dose of 600 mg daily. Results indicated a clear reduction in symptoms across all patient groups treated, demonstrating its versatility beyond typical rheumatic applications.

Wirkmechanismus

Tiaprofenic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . By blocking this enzyme, this compound reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever . The inhibition of both COX-1 and COX-2 isoenzymes contributes to its anti-inflammatory and analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another arylpropionic acid NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: A widely used NSAID that also inhibits COX enzymes.

Ketoprofen: Similar in structure and function, used to treat pain and inflammation.

Uniqueness of Tiaprofenic Acid: this compound is unique in its chemical structure, which includes a thiophene ring. This structural feature contributes to its specific pharmacological properties and distinguishes it from other NSAIDs like ibuprofen and naproxen .

Biologische Aktivität

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class, primarily used for treating pain and inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic effects, and associated adverse effects.

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the production of these compounds, this compound effectively reduces inflammation and alleviates pain associated with various musculoskeletal disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 90% .

- Distribution : It binds extensively to plasma proteins, predominantly albumin.

- Metabolism : The drug undergoes extensive biotransformation in the liver to form glucuronide conjugates, with about 60% excreted in urine .

- Half-life : The terminal half-life ranges from 3 to 6 hours, necessitating multiple doses for sustained therapeutic effects .

Therapeutic Efficacy

Clinical studies have demonstrated that this compound is effective in managing pain and inflammation in various conditions:

- Rheumatoid Arthritis and Osteoarthritis : In controlled trials, this compound at a dose of 600 mg daily showed comparable efficacy to other NSAIDs like aspirin and indomethacin in reducing pain intensity and improving joint function .

- Acute Pain Management : It has been found more effective than placebo in treating acute postoperative pain and is comparable to traditional NSAIDs .

Comparative Efficacy Table

| Condition | This compound | Comparator (e.g., Aspirin) | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | Effective | Effective | Similar pain reduction |

| Osteoarthritis | Effective | Effective | Similar functional improvement |

| Acute Postoperative Pain | More effective | Effective | Significant pain relief |

Adverse Effects

While this compound is generally well tolerated, it is associated with specific adverse effects:

- Cystitis : A notable adverse effect linked to this compound is non-bacterial cystitis. Case reports indicate that withdrawal of the drug typically leads to resolution of symptoms . Symptoms include frequency of urination, urgency, dysuria, and suprapubic pain.

Case Studies on Cystitis

- Case Report from New Zealand (2001) :

- Multi-Center Study Analysis :

Eigenschaften

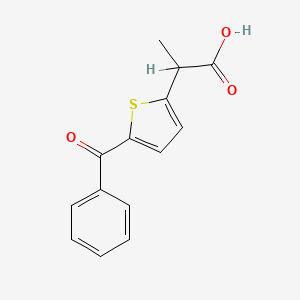

IUPAC Name |

2-(5-benzoylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHPRPJDBZHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023665 | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tiaprofenic acid belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by blocking the production of a chemical (prostaglandin) which the body produces in response to injury or certain diseases. This prostaglandin would otherwise go on to cause swelling, pain and inflammation. | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33005-95-7 | |

| Record name | Tiaprofenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33005-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiaprofenic acid [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033005957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiaprofenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPROFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1T6R34C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.